4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(22-15-6-5-14-13-21-23-17(14)11-15)18-12-16(7-8-20-18)24-9-3-1-2-4-10-24/h5-8,11-13H,1-4,9-10H2,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJUOMJYDQBONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Amination of Halogenated Pyridine
A Buchwald-Hartwig amination reaction is employed to introduce the azepane group to the pyridine ring. Using 4-chloropyridine-2-carboxylic acid as the substrate, the reaction proceeds via palladium catalysis under inert conditions:
Reaction Conditions
-
Catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
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Ligand: Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)
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Base: Cesium hydroxide (CsOH)
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Solvent: N,N-Dimethylformamide (DMF)
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Temperature: 70°C
-
Duration: 4–6 hours
The reaction achieves >90% conversion, with the azepane nucleophile displacing the chloride at the pyridine’s 4-position. Workup involves extraction with toluene and dichloromethane, followed by precipitation in water to isolate the product as a crystalline solid.
Alternative Pathway: Nucleophilic Substitution
In absence of palladium catalysts, 4-iodopyridine-2-carboxylic acid reacts with azepane under basic conditions (e.g., K₂CO₃ in DMF at 80°C). However, this method yields lower regioselectivity (<70%) due to competing side reactions.
Activation of Pyridine-2-Carboxylic Acid for Amide Bond Formation
Carboxylic Acid Activation
The carboxylic acid group is activated using carbonyldiimidazole (CDI) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to form an reactive intermediate:
Protocol
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Dissolve 4-(azepan-1-yl)pyridine-2-carboxylic acid in anhydrous DMF.
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Add 1.1 equivalents of CDI and stir at 25°C for 1 hour.
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The resulting acyl imidazole intermediate is directly used without isolation.
Coupling with 1H-Indazol-6-Amine
Amide Bond Formation
The activated pyridine derivative is coupled with 1H-indazol-6-amine under mild conditions:
Reaction Conditions
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Solvent: DMF or dichloromethane (DCM)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Temperature: 25°C
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Duration: 12–16 hours
The reaction proceeds quantitatively, with the amine attacking the electrophilic carbonyl carbon. Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is concentrated, and the crude product is purified via recrystallization from acetone/water.
Characterization Data
-
¹H NMR (DMSO-d₆, 300 MHz): δ 13.53 (s, 1H, indazole NH), 8.35 (q, J=4.7 Hz, 1H, pyridine H), 7.56–7.01 (m, aromatic H), 2.76 (d, J=4.7 Hz, 3H, methyl).
Alternative Strategies and Optimization
One-Pot Sequential Coupling
Challenges and Mitigation Strategies
Indazole NH Protection
The indazole’s NH group may undergo undesired alkylation during coupling. Temporary protection with a Boc group (tert-butoxycarbonyl) prevents this, followed by acidic deprotection (HCl in dioxane).
Scalability and Industrial Adaptation
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Pathway Interference: Affecting metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with piperazine- and indazole-/indole-containing analogs synthesized for TRPV1 modulation. Key comparisons are outlined below:
Core Structural Differences
4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide (CPIPC) :
- Reported reduced TRPV1 affinity compared to CPIPC, highlighting the importance of the indazole’s aromatic nitrogen for target engagement .
4-(5-chloropyridin-2-yl)-N-(1-methyl-1H-indazol-6-yl)piperazine-1-carboxamide (CPIPC-2) :
Pharmacological Implications of Structural Variations
| Feature | 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide | CPIPC | CPIPC-1 | CPIPC-2 |
|---|---|---|---|---|
| Ring Size/Type | Azepane (7-membered) | Piperazine (6-membered) | Piperazine (6-membered) | Piperazine (6-membered) |
| Heterocyclic Substituent | Indazole (1H) | Indazole (1H) | Indole | Methyl-indazole (1-methyl-1H) |
| Electrophilic Group | Pyridine-2-carboxamide | 5-Chloropyridinyl-piperazine | 5-Chloropyridinyl-piperazine | 5-Chloropyridinyl-piperazine |
| Key Functional Impact | Larger ring may enhance lipophilicity and membrane penetration | Optimized TRPV1 partial agonism | Reduced TRPV1 affinity | Steric hindrance lowers potency |
- Azepane vs. Piperazine : The 7-membered azepane in the target compound likely increases molecular flexibility and lipophilicity compared to CPIPC’s piperazine. This could improve blood-brain barrier permeability or off-target interactions, though empirical data are lacking.
- Indazole vs. Indole : The indazole’s dual nitrogen atoms (vs. indole’s single nitrogen) may strengthen hydrogen-bond networks with TRPV1 residues, as inferred from CPIPC-1’s diminished activity .
- Methylation Effects : CPIPC-2’s reduced efficacy underscores the sensitivity of the indazole’s 1-position to steric modifications, a consideration for designing derivatives of the target compound.
Biological Activity
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide is a synthetic organic compound classified as a carboxamide. Its structural components include a pyridine ring, an azepane group, and an indazole moiety, which are often investigated for their potential biological activities in medicinal chemistry. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The IUPAC name of the compound is This compound . The chemical formula is , and its InChI representation is:
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access. This mechanism is crucial for its potential therapeutic effects.
Receptor Modulation: It may interact with cell surface or intracellular receptors, altering signal transduction pathways that are vital for cellular communication and function.
Pathway Interference: The compound could affect metabolic or signaling pathways, leading to significant changes in cellular behavior and function.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Neuroprotective Effects: There is evidence suggesting that the compound may exhibit neuroprotective effects through modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Anti-inflammatory Properties: The compound's ability to modulate inflammatory pathways indicates potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique biological properties that may enhance its therapeutic potential:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-(piperidin-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide | Piperidine ring | Moderate anticancer activity |
| 4-(morpholin-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide | Morpholine ring | Neuroprotective effects |
| 4-(pyrrolidin-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide | Pyrrolidine ring | Anti-inflammatory properties |
Case Studies
Recent studies have highlighted the potential applications of this compound:
Study on Anticancer Activity:
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The IC50 values were found to be lower than those of many existing chemotherapeutic agents, indicating its potency as an anticancer agent .
Neuroprotective Effects:
In an animal model of neurodegeneration, treatment with 4-(azepan-1-yl)-N-(1H-indazol-6-y)pyridine showed a marked reduction in neuroinflammation and improved cognitive functions compared to control groups .
Q & A
Q. Table 1. Key Reaction Parameters for Amide Coupling
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF | Enhances solubility | |
| Coupling Reagent | HATU | Reduces racemization | |
| Temperature | 25°C | Minimizes side reactions |
Q. Table 2. Common Analytical Techniques for Purity Assessment
| Technique | Application | Limitations | Reference |
|---|---|---|---|
| HPLC-MS | Detects low-abundance by-products | Requires high-resolution instrumentation | |
| NMR (¹H/¹³C) | Confirms structural integrity | Limited sensitivity for trace impurities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
